molecular formula C14H11F3O2 B8551302 (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanol CAS No. 356058-15-6

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Cat. No.: B8551302
CAS No.: 356058-15-6
M. Wt: 268.23 g/mol
InChI Key: QKOWFFANRSIFID-UHFFFAOYSA-N
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Description

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanol is a useful research compound. Its molecular formula is C14H11F3O2 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

356058-15-6

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

[3-[4-(trifluoromethyl)phenoxy]phenyl]methanol

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18/h1-8,18H,9H2

InChI Key

QKOWFFANRSIFID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chlorobenzotrifluoride (27.1 g, 1.5 equiv), 3-hydroxybenzyl alcohol (12.4 g, 1 equiv), copper (I) chloride (0.2 g, 0.02 equiv), potassium carbonate (8.3 g, 0.6 equiv), 8-quinolinol (0.29 g, 0.02 equiv) and 1,3-dimethyl-2-imidazolidinone (50 mL) was stirred at 150° C. under argon for 3 days. After cooling, the residue was poured into water and extracted with ethyl acetate. Drying and evaporation, followed by chromatography (silica, dichloromethane) gave the title compound as a pale liquid (11.3 g). 1H-NMR (CDCl3) δ 1.88 (1H, t), 4.69 (2H, d), 6.97 (1H, m), 7.04 (3H, m), 7.17 (1H, m), 7.36 (1H, m), 7.57 (2H, m); MS (APCI−) found (M−1)=267; C14H11F3O2 requires 268.
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Hydroxymethyl-phenol (1.0 g, 8.1 mmol), 4-fluorobenzotrifluoride (1.32 g, 8.1 mmol) and cesium carbonate (3.28 g, 10.1 mmol) were suspended in dimethylsulfoxide (15 mL) and heated to 110° C. After stirring for 16 h, the reaction was partitioned between water (150 mL) and ethyl acetate (150 mL). The organic layer was separated and the aqueous was extracted again with ethyl acetate. The combined organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (10-40%, EtOAc:heptane) to afford the title compound (1.32 g) as a thick oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.28 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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